

Structure-Activity Relationship of 5-Nitro-2-propoxyaniline Analogs: A Comparative Guide

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Compound of Interest

Compound Name: 5-Nitro-2-propoxyaniline

Cat. No.: B1220663

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This guide provides a comparative analysis of the structure-activity relationships (SAR) of **5-Nitro-2-propoxyaniline** analogs, primarily focusing on their potential as therapeutic agents. Due to limited publicly available research on the direct analogs of **5-Nitro-2-propoxyaniline**, this document leverages data from closely related 5-nitroaniline derivatives to extrapolate potential SAR insights. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of this chemical scaffold for novel therapeutic applications.

Introduction to 5-Nitro-2-propoxyaniline

5-Nitro-2-propoxyaniline is an aromatic compound characterized by a nitro group and a propoxy group attached to an aniline core.^{[1][2]} Historically, it was known as P-4000 or Ultrasuss, one of the most potent artificial sweeteners, estimated to be about 4,000 times sweeter than sucrose.^[3] However, due to potential toxicity concerns, its use in food has been prohibited in many countries, including the United States.^[3] Despite this, the 5-nitroaniline scaffold continues to be a subject of interest in medicinal chemistry due to its presence in various biologically active molecules.

Comparative Analysis of Analog Activity

While direct SAR studies on **5-Nitro-2-propoxyaniline** are scarce, research on structurally similar compounds provides valuable insights. A notable study on 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives has identified Sirtuin 6 (SIRT6) as a potential biological target.^[4] SIRT6

is a NAD⁺-dependent histone deacetylase involved in cellular metabolism, and its inhibition is being explored as a therapeutic strategy for conditions like type 2 diabetes.[4]

The following table summarizes the quantitative data for a lead compound from this related series.[4]

Compound ID	Structure	Target	Assay	IC50 (μM)	KD (μM)
6d	5-(4-methylpiperazin-1-yl)-2-nitroaniline	SIRT6	Fluor de Lys	4.93	9.76 (SPR)

Table 1: Quantitative biological data for a lead 5-nitroaniline analog.[4]

Structure-Activity Relationship Insights:

From the foundational study on 5-(4-methylpiperazin-1-yl)-2-nitroaniline derivatives, the following preliminary SAR insights can be drawn[4]:

- The 5-nitroaniline scaffold serves as a key pharmacophore for SIRT6 inhibition.
- The piperazine moiety at the 5-position appears to be crucial for activity, with the N-methyl group potentially contributing to binding affinity.
- Modifications on the aniline and piperazine rings are likely to influence potency and selectivity.

Further research focusing on the systematic synthesis and evaluation of direct **5-Nitro-2-propoxyaniline** derivatives is necessary to establish a comprehensive and direct SAR.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following outlines the key experimental protocols used in the evaluation of the related 5-nitroaniline analogs for SIRT6 inhibition.[4]

Fluor de Lys (FDL) Assay for SIRT6 Inhibition

This is a two-step, fluorescence-based assay commonly used to measure the activity of sirtuins.^[4]

- SIRT6 Deacetylation Reaction:
 - SIRT6 enzyme is incubated with a fluorogenic acetylated peptide substrate and NAD⁺.
 - In the presence of an inhibitor (the test compound), the deacetylation of the substrate by SIRT6 is reduced.
- Developer Addition:
 - A developer solution is added, which contains a protease that specifically cleaves the deacetylated substrate.
 - This cleavage results in the release of a fluorophore.
- Fluorescence Measurement:
 - The fluorescence intensity is measured using a fluorometer. The intensity is directly proportional to the extent of substrate deacetylation and thus, the SIRT6 activity.
- Data Analysis:
 - The percentage of inhibition is plotted against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.^[4]

Surface Plasmon Resonance (SPR) for Binding Affinity (K_D)

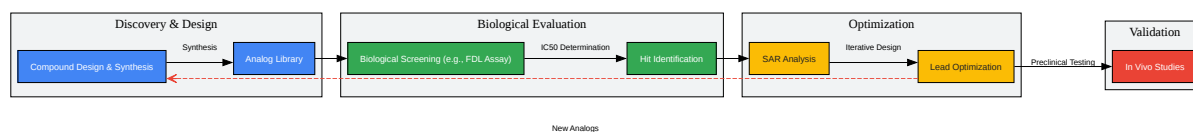
SPR is a label-free technique used to measure the binding kinetics and affinity between a ligand (test compound) and a target protein (SIRT6).

- Sensor Chip Preparation:
 - A suitable sensor chip (e.g., CM5) is activated.

- The target protein (SIRT6) is immobilized on the sensor chip surface.
- Binding Analysis:
 - A series of concentrations of the test compound are flowed over the sensor chip surface.
 - The binding of the compound to the immobilized protein causes a change in the refractive index at the surface, which is detected by the SPR instrument.
- Data Analysis:
 - The binding data is fitted to a suitable binding model to determine the association rate constant (k_a), dissociation rate constant (k_d), and the equilibrium dissociation constant (KD).

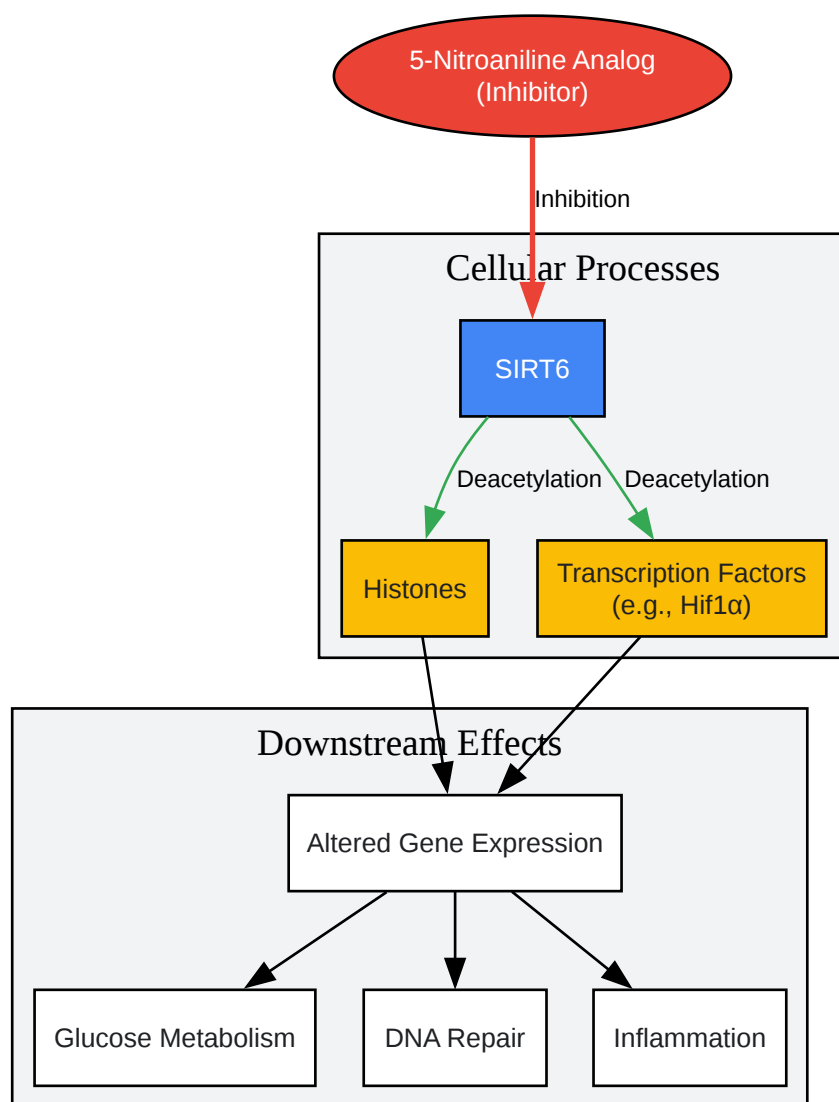
Visualizing the Research Workflow

The following diagrams illustrate the general workflow of a structure-activity relationship study and a proposed signaling pathway involving SIRT6.



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Caption: General workflow for a structure-activity relationship (SAR) study.



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Caption: Proposed mechanism of SIRT6 inhibition on cellular pathways.

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